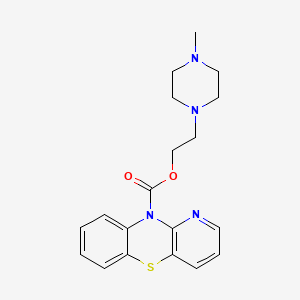

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester

Description

The compound 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester is a synthetic derivative of the 10H-pyrido[3,2-b][1,4]benzothiazine core structure. Its ester side chain contains a 4-methylpiperazinyl group, distinguishing it from related compounds like pipazethate, which feature piperidine or other aminoalkyl substituents.

The core benzothiazine scaffold is associated with diverse biological activities, including antitussive and antihistamine effects, depending on the substituent groups . The 4-methylpiperazinyl moiety may influence receptor binding affinity, solubility, and metabolic stability compared to other analogs.

Properties

CAS No. |

63885-81-4 |

|---|---|

Molecular Formula |

C19H22N4O2S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate |

InChI |

InChI=1S/C19H22N4O2S/c1-21-9-11-22(12-10-21)13-14-25-19(24)23-15-5-2-3-6-16(15)26-17-7-4-8-20-18(17)23/h2-8H,9-14H2,1H3 |

InChI Key |

ZJNBANKXMYMNPM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The critical distinction between the target compound and its analogs lies in the ester side chain substituent :

Key Observations:

Amino Group Impact: Piperidine vs. Piperazine: Pipazethate’s piperidinoethoxy group (secondary amine) confers antitussive activity via cough center suppression . The 4-methylpiperazinyl group (tertiary amine with two N atoms) in the target compound may enhance solubility and modulate receptor interactions. Antihistamine Activity: Isothipendyl’s dimethylamino-2-methylethyl substituent shifts the activity toward histamine receptor antagonism , illustrating how substituent polarity and bulk influence target selectivity.

Pharmacokinetics: Pipazethate’s ethoxy linker likely prolongs duration (4–6 h) by delaying ester hydrolysis . The target compound’s direct ethyl-piperazine linkage may alter metabolic stability.

Preparation Methods

Cyclocondensation of Acylated Benzothiazoles

A foundational approach involves the cyclocondensation of acyl(1,3-benzothiazol-2-yl)ketenes, generated in situ from acylated benzothiazole precursors. For example, heating 2-acylbenzothiazoles at 220°C induces [4+2]-cyclodimerization, forming the pyrido-benzothiazine skeleton. Computational studies support a stepwise mechanism involving ketene intermediacy rather than concerted cycloaddition.

Example Protocol

Palladium-Catalyzed Coupling

Patent literature describes palladium-mediated coupling for constructing benzothiazine derivatives. For instance, dichloro(triphenylphosphine)palladium catalyzes the formation of the pyrido-benzothiazine framework from halogenated precursors and amine intermediates.

Key Conditions

- Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%)

- Base : Triethylamine or diisopropylethylamine

- Solvent : DMF at 80–100°C.

Esterification with 2-(4-Methylpiperazinyl)ethanol

Steglich Esterification

The carboxylic acid is activated using carbodiimides (e.g., EDCl or DCC) and coupled with 2-(4-methylpiperazinyl)ethanol in the presence of 4-dimethylaminopyridine (DMAP).

Typical Protocol

- Activation : Dissolve 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid (1 eq) in dry dichloromethane (DCM). Add EDCl (1.2 eq), DMAP (0.1 eq), and stir at 0°C for 30 minutes.

- Coupling : Introduce 2-(4-methylpiperazinyl)ethanol (1.5 eq) and stir at room temperature for 12–24 hours.

- Workup : Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Acid Chloride Route

Conversion to the acid chloride followed by alcoholysis offers higher reactivity:

- Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.

- Esterification : React the acyl chloride with 2-(4-methylpiperazinyl)ethanol in pyridine or triethylamine.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Steglich Esterification | 65–75 | 12–24 h | Mild conditions, high functional group tolerance | Requires anhydrous solvents, costly reagents |

| Acid Chloride Route | 70–85 | 4–6 h | Rapid, high conversion | Hazardous reagents (SOCl₂), side products |

| Pd-Catalyzed Coupling | 50–60 | 8–12 h | Direct access to complex scaffolds | Palladium removal challenges |

Critical Challenges and Optimization Strategies

Purification of Heterocyclic Intermediates

The fused pyrido-benzothiazine core exhibits low solubility in common organic solvents, necessitating chromatographic purification with polar eluents (e.g., ethyl acetate/hexanes). Recrystallization from toluene or dichloromethane/isopropyl ether mixtures improves purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(4-methylpiperazinyl)ethyl ester?

- Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting the parent carboxylic acid (10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid) with 2-(4-methylpiperazinyl)ethanol in anhydrous DMF under reflux conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization .

Q. How is the structural integrity of this compound validated in research settings?

- Answer : Structural confirmation relies on a combination of:

- 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazinyl N-CH3 at δ 2.3–2.5 ppm) and carbon backbone .

- Mass spectrometry (ESI+) : To confirm molecular weight (e.g., observed [M+H]+ at m/z 399.5 vs. calculated 399.5) .

- X-ray crystallography (if applicable): For absolute conformation determination, as seen in related phenothiazine derivatives .

Advanced Research Questions

Q. What experimental strategies address low aqueous solubility of this compound in pharmacological assays?

- Answer : Solubility optimization includes:

- Structural modifications : Introducing polar groups (e.g., hydroxyl or carboxylate) to the piperazinyl moiety while retaining activity .

- Formulation approaches : Use of co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance dissolution .

- Salt formation : Hydrochloride salts (common for piperazine derivatives) improve solubility without altering bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Answer : Contradictions often arise from:

- Purity/impurity profiles : Use HPLC-MS to identify impurities (e.g., epimers or oxidation by-products) that may skew activity .

- Assay variability : Standardize conditions (e.g., pH, temperature) across studies. For enzyme inhibition assays, validate IC50 values using multiple replicates and controls .

- Structural nuances : Compare substituent effects (e.g., trifluoromethyl vs. nitro groups) on target binding using molecular docking .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?

- Answer : Key approaches include:

- Molecular docking (AutoDock Vina) : To model interactions with targets (e.g., HDAC enzymes) and prioritize derivatives with optimal binding .

- QSAR models : Utilize descriptors like logP, PSA, and H-bond donors to correlate structural features with activity .

- ADMET prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., BBB permeability) early in optimization .

Methodological Considerations

Q. How can researchers mitigate challenges in isolating stereoisomers during synthesis?

- Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers, especially if the piperazinyl group introduces stereocenters .

- Crystallization control : Adjust solvent polarity (e.g., hexane/ethyl acetate) to favor selective crystallization of one isomer .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

- Answer :

- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H2O2), then analyze via:

- HPLC-DAD/UV : Track new peaks indicating degradation.

- LC-HRMS : Identify exact masses of degradation products (e.g., hydrolyzed ester or oxidized piperazine) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 399.5 g/mol | ESI-MS | |

| Calculated logP | 2.8 | SwissADME | |

| Aqueous Solubility (25°C) | <0.1 mg/mL | Shake-flask method | |

| PSA | 45.67 Ų | ChemDraw |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.